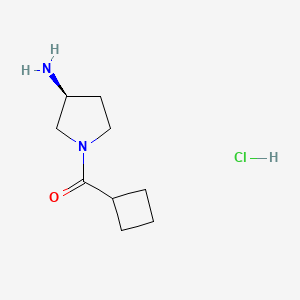

(S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclobutyl group, which is a four-membered carbon ring . The “S” in the name indicates the stereochemistry of the compound, referring to the spatial arrangement of the atoms.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine and cyclobutyl groups. The stereochemistry, indicated by the “S” in the name, would also play a role in the three-dimensional structure of the molecule .Chemical Reactions Analysis

Cyclobutyl groups are known to participate in a range of strain-releasing reactions . Pyrrolidines can undergo reactions at the nitrogen atom or at the carbon atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the stereochemistry could all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

One of the notable applications of this compound is in the realm of drug discovery. For instance, it has been instrumental in the development of Soticlestat, a potent and selective inhibitor for Cholesterol 24-Hydroxylase (CH24H), showcasing its role in the homeostasis of brain cholesterol. Soticlestat is under clinical investigation for the treatment of Dravet syndrome and Lennox-Gastaut syndrome, marking a novel drug class for epilepsies (Koike et al., 2021).

Synthesis of Biobased Materials

In the field of green chemistry, this compound has contributed to the development of biobased N-methylpyrrolidone (NMP), an industrial solvent traditionally derived from fossil resources. The synthesis from γ-aminobutyric acid (GABA) demonstrates a sustainable approach, highlighting its potential for environmentally friendly processes (Lammens et al., 2010).

Molecular Interactions in Biological Systems

Furthermore, this compound aids in understanding hydrophobic interactions in proteins, serving as a model for protein interiors. This is crucial for deciphering the complex mechanisms of protein folding and stability, which are central to numerous biological functions (Lawson et al., 1984).

Enzymatic Biodegradation for Targeted Protein Delivery

The compound has also found application in the development of multiresponsive hydrogels for protein delivery targeted to the small intestine, showcasing its utility in drug delivery systems. These hydrogels demonstrate pH-responsive swelling and enzyme-catalyzed degradation, offering a promising approach for oral delivery of therapeutic proteins (Knipe et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(3S)-3-aminopyrrolidin-1-yl]-cyclobutylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-8-4-5-11(6-8)9(12)7-2-1-3-7;/h7-8H,1-6,10H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXGMNUMNBEDE-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C(=O)N2CC[C@@H](C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2946721.png)

![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)

![4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2946726.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2946731.png)

![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)

![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)

![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2946738.png)

![4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2946739.png)

![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)